![molecular formula C7H19NO2SSi B3013445 N-[tert-butyl(dimethyl)silyl]methanesulfonamide CAS No. 1648813-57-3](/img/structure/B3013445.png)

N-[tert-butyl(dimethyl)silyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[tert-butyl(dimethyl)silyl]methanesulfonamide is a chemical compound that has been studied for its potential use in various organic synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the use of tert-butylsulfonamide as a nitrogen source. For example, the N-chloramine salt of tert-butylsulfonamide has been utilized for catalytic aminohydroxylation and aziridination of olefins, indicating that tert-butylsulfonamide derivatives can be synthesized and used in catalytic reactions . Additionally, N-tert-butanesulfinyl imines, which are closely related to sulfonamides, are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, suggesting that similar strategies could be employed for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds can influence their reactivity and association in solution. For instance, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been shown to form cyclic dimers in solution and chain associates in crystal form via hydrogen bonding . This behavior is indicative of the potential for this compound to also engage in hydrogen bonding, which could affect its reactivity and solubility.

Chemical Reactions Analysis

The chemical reactions involving tert-butylsulfonamide derivatives are diverse. The N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic reactions, and the sulfonyl-nitrogen bond in the product can be cleaved under mild acidic conditions . This suggests that this compound could also participate in similar catalytic reactions and that its sulfonyl-nitrogen bond might be cleavable under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their application in synthesis. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and serves as a chiral directing group, which can be readily cleaved by acid treatment . This indicates that the tert-butyl(dimethyl)silyl group in this compound may similarly influence its reactivity and stereochemical outcomes in synthesis.

Wissenschaftliche Forschungsanwendungen

Analytical Techniques for Amino Acids

Mackenzie, Tenaschuk, and Fortier (1987) explored the use of N-[tert-butyl(dimethyl)silyl]methanesulfonamide derivatives in the gas-liquid chromatography analysis of amino acids. They developed a method for quantitative silylation of proteic amino acids, facilitating their analysis by gas chromatography-mass spectrometry. This technique offers a reliable approach for the detailed analysis of amino acids in various samples, contributing to advancements in biochemical and medical research (Mackenzie, S., Tenaschuk, D., & Fortier, G., 1987).

Quantum-Chemical Calculations

Xue and colleagues (2022) conducted quantum-chemical calculations on this compound compounds to determine their optimized states and predict their molecular orbitals. This research provides insights into the electronic structures of these compounds, which is crucial for understanding their reactivity and potential applications in materials science and organic synthesis (Xue, Y., Shahab, S., Zhenyu, L., & Padabed, L., 2022).

Synthesis and Utilization in Organic Reactions

Johns, Grant, and Marshall (2003) demonstrated the synthesis and utilization of indium (I) iodide for in-situ formation of enantioenriched allenylindium reagents, where this compound derivatives played a role in the reaction process. This work highlights the compound's utility in creating complex organic molecules, which has implications for drug development and synthetic organic chemistry (Johns, B., Grant, C. M., & Marshall, J. A., 2003).

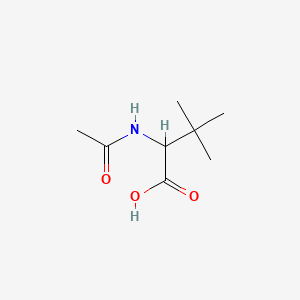

Novel Reactions and Synthesis of Protected Amino Acids

Robinson and Wyatt (1993) utilized this compound in the synthesis of protected β-amino acids through the Reformatsky reaction. This method provides a strategic approach to synthesize amino acids, which are fundamental building blocks in peptide synthesis and have widespread applications in pharmaceuticals and biotechnology (Robinson, A. J., & Wyatt, P. B., 1993).

Wirkmechanismus

Target of Action

N-[tert-butyl(dimethyl)silyl]methanesulfonamide, also known as MFCD33021401, is a type of silyl ether . Silyl ethers are functional groups with silicon covalently bonded to an alkoxy group . They are inert to many reagents that react with alcohols, so they serve as protecting groups in organic synthesis .

Mode of Action

The mode of action of MFCD33021401 involves the formation of silyl ethers . This process could proceed in several ways, but the most likely mechanism involves the use of a very reactive silylating agent . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The biochemical pathways affected by MFCD33021401 are those involving alcohols, amines, amides, and various carboxylic acids . These compounds can be protected by the silyl ether group during organic synthesis, preventing them from reacting with other reagents .

Pharmacokinetics

It’s known that silyl ethers like mfcd33021401 are generally stable and resistant to solvolysis . This stability suggests that MFCD33021401 could have a long half-life in the body, although more research is needed to confirm this.

Result of Action

The primary result of MFCD33021401’s action is the protection of sensitive functional groups during organic synthesis . By forming silyl ethers, MFCD33021401 can prevent these groups from reacting with other reagents, allowing for more controlled and selective chemical reactions .

Action Environment

The action of MFCD33021401 can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as DMF, can enhance the formation of silyl ethers . Additionally, the stability of MFCD33021401 and its resulting silyl ethers can be affected by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO2SSi/c1-7(2,3)12(5,6)8-11(4,9)10/h8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAMUEUMENCKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)

![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)